molecular formula C15H20N2O4 B8817048 7-Tert-butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate CAS No. 1201784-86-2

7-Tert-butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate

Cat. No. B8817048
Key on ui cas rn: 1201784-86-2
M. Wt: 292.33 g/mol
InChI Key: RGFVBWWCPBXDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08471026B2

Procedure details

A round-bottom flask containing 7-tert-butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7-(8H)-dicarboxylate (0.470 g, 1.61 mmol) and hydrochloric acid (6.03 mL, 24.1 mmol, 4.0 M in 1,4-dioxane) was stirred at rt for 1 h. The solution was then completely evaporated to yield methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (0.440 g, 100%). LC-MS: (FA) ES+ 193; 1H NMR (Methanol-d4, 400 MHz) δ9.26 (s, 1H), 8.87 (s, 1H), 4.83 (s, 2H), 4.03 (s, 3H), 3.69 (m, 2H), 3.43 (t, J=5.5 Hz, 2H).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
6.03 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6][C:5]=2[CH:4]=[C:3]([C:18]([O:20][CH3:21])=[O:19])[CH:2]=1.[ClH:22]>>[ClH:22].[N:1]1[C:10]2[CH2:9][NH:8][CH2:7][CH2:6][C:5]=2[CH:4]=[C:3]([C:18]([O:20][CH3:21])=[O:19])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
N1=CC(=CC=2CCN(CC12)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
6.03 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then completely evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1=CC(=CC=2CCNCC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 119.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.